molecular formula C16H10ClF2N3O2 B6519359 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide CAS No. 920422-32-8

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide

Cat. No. B6519359
CAS RN: 920422-32-8
M. Wt: 349.72 g/mol
InChI Key: NVBRMNIFROLJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide, commonly known as N-CMP-2,6-DFB, is a novel small molecule inhibitor of the proteasome. Proteasomes are a family of proteases that are responsible for the degradation of proteins and peptides in cells. N-CMP-2,6-DFB has been studied for its potential as an inhibitor of the proteasome and its applications in the field of scientific research.

Scientific Research Applications

N-CMP-2,6-DFB has been studied for its potential applications in the field of scientific research. It has been shown to be a potent inhibitor of the proteasome and has been used in the study of proteasome-mediated protein degradation. N-CMP-2,6-DFB has also been used in the study of cancer and other diseases, as well as in the study of cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-CMP-2,6-DFB has several advantages for use in laboratory experiments. It is a potent inhibitor of the proteasome and can be used to study proteasome-mediated protein degradation. It is also relatively stable and can be stored for long periods of time. However, N-CMP-2,6-DFB is relatively expensive and is not readily available from commercial suppliers.

Future Directions

There are a number of potential future directions for the use of N-CMP-2,6-DFB in scientific research. It could be used to further study the mechanism of action of the proteasome and its role in protein degradation. It could also be used to study the effects of proteasome inhibition on cell signaling pathways and the development of cancer and other diseases. Additionally, N-CMP-2,6-DFB could be used to develop new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

N-CMP-2,6-DFB was synthesized in a five-step process from commercially available starting materials. The first step involved the formation of a 2-chloromethylpyridine from the reaction of ethyl chloroformate and 2-chloromethylpyridine. The second step involved the formation of a 3-chloromethylpyridine from the reaction of ethyl chloroformate and 3-chloromethylpyridine. The third step involved the formation of a 4-chloromethylpyridine from the reaction of ethyl chloroformate and 4-chloromethylpyridine. The fourth step involved the formation of a 5-chloromethylpyridine from the reaction of ethyl chloroformate and 5-chloromethylpyridine. The fifth step involved the formation of N-CMP-2,6-DFB from the reaction of 2,6-difluorobenzamide and the 5-chloromethylpyridine.

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)5-6-12(22)20-8)21-15(23)13-10(18)3-2-4-11(13)19/h2-7H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBRMNIFROLJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide

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